molecular formula C15H25BF3NO4 B13409011 (aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate

(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate

Cat. No.: B13409011
M. Wt: 351.17 g/mol
InChI Key: ZLMDLQDFDNEQPM-VJGDMFQCSA-N
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Description

(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate is a useful research compound. Its molecular formula is C15H25BF3NO4 and its molecular weight is 351.17 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate involves several steps. The compound is typically synthesized through a series of reactions starting from pinanediol and boronic acid derivatives . The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives that are used as intermediates in the synthesis of more complex pharmaceutical compounds .

Scientific Research Applications

(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is a key intermediate in the synthesis of anti-tumor drugs, particularly proteasome inhibitors like bortezomib[][1].

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

  • ®-BoroLeu- (+)-Pinanediol-CF3COOH
  • ®-BoroLeu- (+)-Pinanediol-CF3CO2H
  • (1R)-3-methyl-1- [(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine trifluoroacetate

Properties

Molecular Formula

C15H25BF3NO4

Molecular Weight

351.17 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine

InChI

InChI=1S/C13H24BNO2.C2HF3O2/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14;3-2(4,5)1(6)7/h8-11H,5-7,15H2,1-4H3;(H,6,7)/t8-,9-,10?,11-,13-;/m0./s1

InChI Key

ZLMDLQDFDNEQPM-VJGDMFQCSA-N

Isomeric SMILES

B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC)N.C(=O)(C(F)(F)F)O

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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